Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)-
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Overview
Description
Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- is a chemical compound with the molecular formula C4H8Cl2F2NOP It is characterized by the presence of two fluoroethyl groups attached to a phosphoramidic dichloride core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- typically involves the reaction of phosphorus oxychloride (POCl3) with 2-fluoroethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+2H2NCH2CH2F→(FCH2CH2)2NP(O)Cl2+2HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form phosphoramidic acid derivatives or reduced to form phosphine derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoramidic acid and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: The major products are substituted phosphoramidic dichloride derivatives.
Oxidation Reactions: The major products are phosphoramidic acid derivatives.
Reduction Reactions: The major products are phosphine derivatives.
Hydrolysis: The major products are phosphoramidic acid and hydrochloric acid.
Scientific Research Applications
Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- has several applications in scientific research, including:
Biology: The compound is studied for its potential use in modifying biomolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- involves the interaction of its reactive chlorine atoms with nucleophiles. The compound can form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)phosphoramidic dichloride: Similar in structure but with chlorine atoms instead of fluorine atoms.
Phosphoramidic dichloride, bis(2-fluoroethyl)-: Another name for the same compound.
Uniqueness
Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- is unique due to the presence of fluoroethyl groups, which impart distinct chemical properties such as increased reactivity and stability compared to similar compounds with different substituents.
Properties
CAS No. |
5001-30-9 |
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Molecular Formula |
C4H8Cl2F2NOP |
Molecular Weight |
225.99 g/mol |
IUPAC Name |
N-dichlorophosphoryl-2-fluoro-N-(2-fluoroethyl)ethanamine |
InChI |
InChI=1S/C4H8Cl2F2NOP/c5-11(6,10)9(3-1-7)4-2-8/h1-4H2 |
InChI Key |
UPUKIMVAPLOYTP-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)N(CCF)P(=O)(Cl)Cl |
Origin of Product |
United States |
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